molecular formula C7H4F3NO2 B3210114 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- CAS No. 1060815-02-2

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

Cat. No.: B3210114
CAS No.: 1060815-02-2
M. Wt: 191.11 g/mol
InChI Key: UILUEUBDSBEAHS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of pyridinecarboxaldehyde, where a trifluoromethoxy group is attached to the 5-position of the pyridine ring

Preparation Methods

The synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with trifluoromethoxy-containing reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are carefully monitored to optimize the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The aldehyde group in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be oxidized to form the corresponding carboxylic acid using oxidizing agents.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-pyridinecarboxylic acid, while reduction yields 3-pyridinemethanol .

Scientific Research Applications

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate. Additionally, it is used in the development of diagnostic tools and imaging agents .

In the industrial sector, 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be compared with other pyridinecarboxaldehyde derivatives, such as 2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde . While these compounds share a common pyridine ring structure, the position and nature of the substituents significantly influence their chemical properties and reactivity.

    2-Pyridinecarboxaldehyde: This compound has the aldehyde group at the 2-position of the pyridine ring. It exhibits different reactivity compared to 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- due to the position of the functional group.

    4-Pyridinecarboxaldehyde: With the aldehyde group at the 4-position, this compound also shows distinct chemical behavior.

The presence of the trifluoromethoxy group in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- adds to its uniqueness, providing different chemical and physical properties compared to other pyridinecarboxaldehyde derivatives.

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-1-5(4-12)2-11-3-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILUEUBDSBEAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254410
Record name 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-02-2
Record name 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 2
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 3
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 4
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 5
Reactant of Route 5
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Reactant of Route 6
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-

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